![molecular formula C24H16N2O6S B14319269 1,1'-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) CAS No. 105112-85-4](/img/structure/B14319269.png)
1,1'-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) is a complex organic compound characterized by the presence of sulfone, phenylene, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) typically involves the reaction of 4,4’-sulfonyldiphenol with 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Oxidation: The sulfone group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation, sulfuric acid as a catalyst.
Oxidation: Hydrogen peroxide, acetic acid as a solvent.
Major Products Formed
Reduction: 1,1’-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-aminobenzene)
Substitution: Various substituted derivatives depending on the substituent introduced.
Oxidation: Sulfoxide or sulfone derivatives.
Scientific Research Applications
1,1’-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,1’-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the phenylene rings can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Sulfonyldi-4,1-phenylene)bis(3-phenylurea)
- 1,1’-(Sulfonyldi-4,1-phenylene)bis(3-(2,4-xylyl)urea)
- 1,1’-(Sulfonyldi-4,1-phenylene)bis(2-phenylethanedione)
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .
Properties
CAS No. |
105112-85-4 |
|---|---|
Molecular Formula |
C24H16N2O6S |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
1-nitro-3-[4-[4-(3-nitrophenoxy)phenyl]sulfanylphenoxy]benzene |
InChI |
InChI=1S/C24H16N2O6S/c27-25(28)17-3-1-5-21(15-17)31-19-7-11-23(12-8-19)33-24-13-9-20(10-14-24)32-22-6-2-4-18(16-22)26(29)30/h1-16H |
InChI Key |
SGVPJQCUGILXCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)SC3=CC=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


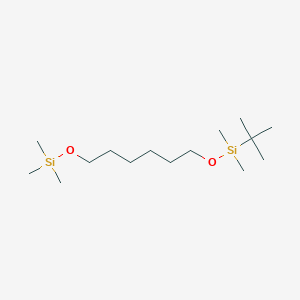
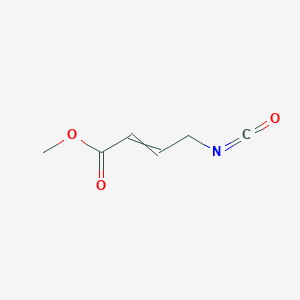
![Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate](/img/structure/B14319199.png)
![Benzoic acid, 4-[3-(4-cyanophenyl)-3-oxo-1-propenyl]-](/img/structure/B14319202.png)
![Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate](/img/structure/B14319206.png)

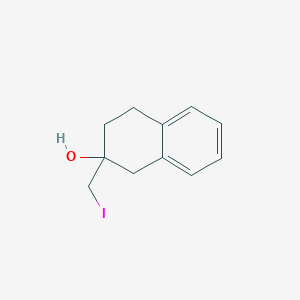
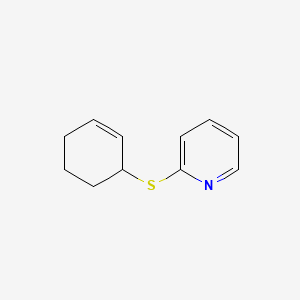
![3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole](/img/structure/B14319220.png)
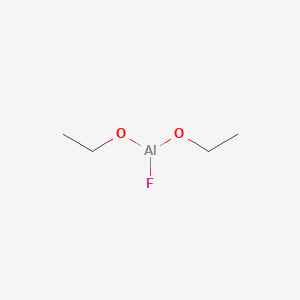
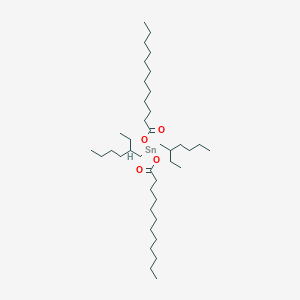
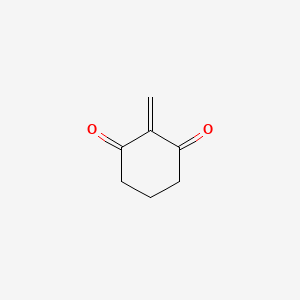
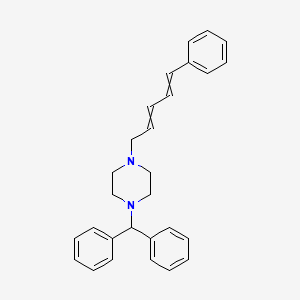
![N-(3,5-Bis{1-[2-(hydrazinylidenemethyl)hydrazinylidene]ethyl}phenyl)decanamide](/img/structure/B14319240.png)
